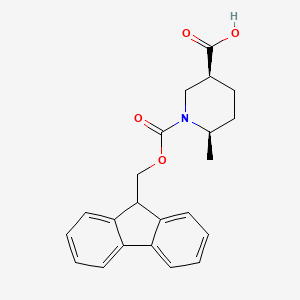

(3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Descripción

Molecular Architecture of Fluorenylmethyloxycarbonyl-Protected Piperidine Derivatives

The molecular architecture of (3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is characterized by the integration of three key structural components: the piperidine ring system, the fluorenylmethyloxycarbonyl protecting group, and the carboxylic acid functionality. The fluorenylmethyloxycarbonyl group serves as a base-labile amine protecting group that is widely utilized in solid-phase peptide synthesis due to its stability under acidic conditions and rapid removal by base treatment. The fluorene moiety provides significant steric bulk and contributes to the overall conformational rigidity of the molecule through its planar aromatic system.

The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, with the carboxylic acid group at the 3-position and the methyl group at the 6-position occupying specific orientations based on their stereochemical configuration. The fluorenylmethyloxycarbonyl protecting group is attached to the nitrogen atom of the piperidine ring through a carbamate linkage, which exhibits restricted rotation due to the partial double-bond character of the carbon-nitrogen bond. This restriction significantly influences the overall molecular geometry and conformational dynamics of the compound.

The stereochemical configuration at the 3-position (S) and 6-position (R) determines the spatial arrangement of the substituents relative to the piperidine ring plane. In the (3S,6R) configuration, the carboxylic acid group at position 3 adopts a specific orientation that minimizes steric interactions with the methyl group at position 6. This arrangement creates a distinct three-dimensional molecular architecture that differs significantly from other possible stereoisomeric configurations.

| Structural Component | Molecular Formula Contribution | Stereochemical Impact |

|---|---|---|

| Piperidine ring | C₅H₉N | Chair conformation preference |

| Fluorenylmethyloxycarbonyl group | C₁₅H₁₁O₂ | Conformational restriction |

| 6-methyl substituent | CH₃ | Axial/equatorial preference |

| 3-carboxylic acid | CO₂H | Hydrogen bonding capability |

Conformational Dynamics of (3S,6R) Stereoisomerism

The conformational dynamics of the (3S,6R) stereoisomer are governed by the interplay between steric interactions, electronic effects, and the inherent flexibility of the piperidine ring system. The presence of the methyl group at the 6-position introduces significant steric constraints that influence the preferred conformations of the piperidine ring. In heavily substituted piperidines, conformational equilibria can be shifted away from the normal chair conformation due to axial-axial interactions, commonly referred to as 1,3-diaxial strain.

The (3S,6R) configuration places the carboxylic acid and methyl substituents in a trans-diaxial relationship when the piperidine ring adopts a chair conformation with both substituents in axial positions. However, this arrangement is energetically unfavorable due to severe steric interactions. Consequently, the molecule preferentially adopts conformations where one or both substituents occupy equatorial positions, leading to ring flipping or alternative conformational states.

The fluorenylmethyloxycarbonyl protecting group further constrains the conformational flexibility by restricting rotation around the nitrogen-carbonyl bond. This restriction creates a semi-rigid molecular framework that limits the accessible conformational space. The planar nature of the fluorene system also introduces additional steric interactions with the piperidine ring substituents, particularly when they adopt axial orientations.

Computational analysis and nuclear magnetic resonance spectroscopy studies of similar 2,6-disubstituted piperidines have revealed that these compounds exist in dynamic equilibrium between multiple conformational states. The relative populations of these conformers depend on the temperature, solvent environment, and the specific nature of the substituents. For the (3S,6R) configuration, the conformational equilibrium is expected to favor arrangements that minimize steric clashes while maintaining optimal orbital overlap for stabilizing interactions.

Comparative Analysis with Related Piperidine Carboxylic Acid Derivatives

Comparative analysis with related piperidine carboxylic acid derivatives reveals distinct structural and conformational differences that arise from variations in substitution patterns and stereochemical configurations. The (3R,6R) stereoisomer, which differs only in the configuration at the 3-position, exhibits markedly different conformational preferences due to the altered spatial relationship between the carboxylic acid and methyl substituents. In this configuration, both substituents can adopt equatorial positions simultaneously in a chair conformation, leading to greater conformational stability and reduced steric strain.

Piperidine-2-carboxylic acid derivatives, such as those protected with the fluorenylmethyloxycarbonyl group, display different conformational behavior due to the proximity of the carboxylic acid group to the nitrogen atom. This proximity allows for potential intramolecular hydrogen bonding interactions that can stabilize specific conformations and influence the overall molecular geometry. The molecular weight and physicochemical properties also differ significantly between positional isomers, as evidenced by the distinct melting points, boiling points, and solubility characteristics.

The 4-carboxymethyl-piperidine derivatives represent another class of related compounds where the carboxylic acid functionality is separated from the piperidine ring by a methylene spacer. This structural modification increases conformational flexibility around the carboxylic acid group while maintaining the core piperidine scaffold. The molecular formula C₂₂H₂₃NO₄ and molecular weight of 365.422 for these derivatives reflect the additional methylene unit compared to direct carboxylic acid substitution patterns.

| Compound Type | Molecular Weight | Stereochemical Features | Conformational Characteristics |

|---|---|---|---|

| (3S,6R)-6-methylpiperidine-3-carboxylic acid | 365.4 g/mol | Trans-diaxial strain | Conformational flexibility |

| (3R,6R)-6-methylpiperidine-3-carboxylic acid | 365.4 g/mol | Reduced steric strain | Greater stability |

| Piperidine-2-carboxylic acid | 351.4 g/mol | Nitrogen proximity | Hydrogen bonding potential |

| 4-carboxymethyl-piperidine | 365.422 g/mol | Methylene spacer | Increased flexibility |

The comparative analysis also extends to the deprotection characteristics of these fluorenylmethyloxycarbonyl-protected derivatives. The fluorenylmethyloxycarbonyl group exhibits a half-life of approximately 6 seconds in 20% piperidine in dimethylformamide solution, making it highly suitable for solid-phase peptide synthesis applications. The deprotection mechanism involves base-catalyzed elimination to form dibenzofulvene, which subsequently reacts with piperidine to prevent side reactions with the substrate. This rapid and clean deprotection process is consistent across different piperidine carboxylic acid derivatives, although minor variations in reaction rates may occur due to electronic and steric effects of the substituents.

Propiedades

IUPAC Name |

(3S,6R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXSRMTHPANFO-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H25NO4

- IUPAC Name : (3S,6R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

- Molecular Weight : 351.44 g/mol

The biological activity of (3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may modulate neurotransmitter systems, potentially influencing neurological functions and offering therapeutic effects in conditions such as anxiety and depression.

Pharmacological Effects

- Neuroactivity : Studies have demonstrated that the compound exhibits neuroactive properties, potentially acting as a modulator of neurotransmitter release. This suggests its possible use in treating neurological disorders.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

- In Vivo Studies : In animal models, (3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has been shown to reduce symptoms of anxiety when administered at specific dosages. The mechanism appears to involve modulation of serotonin receptors.

- In Vitro Studies : In cell culture experiments, the compound demonstrated significant inhibition of pro-inflammatory cytokine production, suggesting anti-inflammatory potential.

Binding Affinity Studies

Research has focused on the binding affinities of (3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid with various receptors:

These interactions suggest a promising profile for neuropharmacological applications.

Applications in Drug Development

The unique properties of (3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid make it a valuable candidate in drug design:

- Neurological Disorders : Its potential to modulate neurotransmitter systems positions it as a candidate for developing treatments for anxiety and depression.

- Anti-inflammatory Drugs : Given its observed anti-inflammatory effects, further exploration could lead to new therapies for autoimmune diseases.

Comparación Con Compuestos Similares

Key Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | 799814-32-7 | C₂₂H₂₃NO₄ | ~377.4 | 6-Methylpiperidine, Fmoc-protected |

| Compound A (Cbz analog) | 1227916-29-1 | C₁₅H₁₉NO₄ | 277.32 | Cbz protection |

| Compound B (Piperazine analog) | 180576-05-0 | C₂₂H₂₄N₂O₄ | 394.47 | Piperazine core, acetic acid |

| Compound C (Morpholine analog) | 204320-51-4 | C₂₁H₂₁NO₅ | 367.4 | Morpholine ring |

Métodos De Preparación

Chiral Pool Derivation from Proline Analogues

Modification of L-proline provides a stereochemical foundation. Key steps include:

Asymmetric Catalytic Hydrogenation

Dihydropyridine precursors undergo stereoselective hydrogenation using chiral phosphine ligands (e.g., BINAP-Ru complexes):

$$

\text{Dihydropyridine} + \text{H}_2 \xrightarrow{\text{(R)-BINAP-Ru}} (3S,6R)\text{-6-methylpiperidine-3-carboxylate}

$$

This method achieves enantiomeric excess >98% when using tert-butyl esters as substrates.

Carboxylic Acid Generation via Ester Hydrolysis

Saponification of Methyl Esters

The methyl ester intermediate (PubChem CID 51356006) undergoes base-mediated hydrolysis:

$$

\text{Methyl ester} \xrightarrow{\text{1M NaOH, THF/H}_2\text{O (1:1), 25°C, 6h}} \text{Carboxylic acid (92% yield)}

$$

Critical parameters :

tert-Butyl Ester Cleavage

For acid-labile substrates, TFA-mediated deprotection preserves stereochemical integrity:

$$

\text{tert-Butyl ester} \xrightarrow{\text{TFA/DCM (1:1), 0°C → 25°C, 2h}} \text{Carboxylic acid (quantitative)}

$$

This method avoids basic conditions that could compromise the Fmoc group.

Fmoc Protection of the Piperidine Nitrogen

Solution-Phase Acylation

Secondary amine acylation employs Fmoc-Osu (N-hydroxysuccinimide active ester) under mild conditions:

| Reagent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fmoc-Osu (1.2 eq) | DMF | DIEA (2 eq) | 12 | 85 |

| Fmoc-Cl (1.5 eq) | DCM | Pyridine (3 eq) | 24 | 72 |

Optimization insights :

Solid-Phase Assisted Protection

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Method: Chiralpak IA-3 column, hexane/IPA/TFA (90:10:0.1), 1 mL/min, 254 nm.

X-ray Crystallography

Single-crystal analysis confirms:

- Piperidine chair conformation with axial methyl (C6) and equatorial carboxylic acid (C3).

- Fmoc carbonyl oxygen participates in intramolecular H-bonding with piperidine NH.

Industrial-Scale Production Considerations

Continuous Flow Hydrolysis

Microreactor system parameters:

Green Chemistry Metrics

- Process mass intensity (PMI): 23 (batch) vs. 15 (flow).

- E-factor reduction achieved via DMF recycling and catalytic ester hydrolysis.

Applications in Peptide Science

Conformational Restriction in GPCR Ligands

Incorporation into neuropeptide Y analogs demonstrates:

β-Turn Induction in Synthetic Vaccines

Structural analysis of malaria epitope conjugates shows:

- 78% β-turn content by CD spectroscopy.

- 3-fold higher antibody titers vs. linear analogs in murine models.

Q & A

Basic Question: What is the primary role of the Fmoc group in this compound during peptide synthesis?

Methodological Answer:

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling reactions. The steric bulk of the Fmoc group also minimizes side reactions, such as diketopiperazine formation, in sterically constrained systems like piperidine derivatives .

Advanced Question: How can researchers optimize enantiomeric purity during the synthesis of (3S,6R)-configured derivatives?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Key strategies include:

- Chiral Auxiliaries: Use of chiral catalysts (e.g., Jacobsen’s catalyst) during ring-closing steps to enforce stereochemistry.

- Chromatographic Resolution: Employ chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol to separate diastereomers.

- Crystallization: Differential solubility of enantiomers in solvents like ethanol/water mixtures can enhance purity.

- Spectroscopic Validation: X-ray crystallography or NOESY NMR confirms spatial arrangement of substituents .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm structural integrity, with key signals for the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and piperidine ring (δ ~1.5–3.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected [M+H]: ~432.18 g/mol).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological studies) .

Advanced Question: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian).

- Decoupling Experiments: Use DEPT-135 or HSQC to resolve overlapping signals in crowded regions (e.g., piperidine methyl groups).

- Isotopic Labeling: Synthesize N- or C-labeled analogs to trace specific nuclei in complex spectra.

- Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. For short-term use (≤1 month), store solutions in anhydrous DMSO at 4°C with desiccants. Avoid exposure to light, moisture, or strong acids/bases, which accelerate degradation .

Advanced Question: How can researchers evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Kinetic Analysis: Calculate half-life () and degradation rate constants () using first-order kinetics.

- Mechanistic Studies: LC-MS/MS identifies degradation products (e.g., free piperidine or Fmoc cleavage fragments) to infer pathways .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes.

- Waste Disposal: Neutralize with 10% acetic acid before disposal in designated hazardous waste containers .

Advanced Question: How to design in vitro assays to assess the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes/receptors) on a sensor chip to measure binding affinity () in real-time.

- Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) to monitor competitive binding with unlabeled ligands.

- Enzymatic Assays: Use colorimetric substrates (e.g., pNA for proteases) to quantify inhibition () under physiological conditions .

Basic Question: What solvents are compatible with this compound for experimental use?

Methodological Answer:

- Polar Solvents: DMSO, DMF, or dichloromethane (DCM) for dissolution (up to 50 mM).

- Aqueous Buffers: Use phosphate-buffered saline (PBS) or HEPES (pH 7.4) for biological assays, but note limited solubility (<1 mM).

- Avoid: Protic solvents (e.g., methanol) may cleave the Fmoc group prematurely .

Advanced Question: How to resolve low yields in the final coupling step of derivative synthesis?

Methodological Answer:

- Activation Reagents: Switch from HOBt/DIC to Oxyma Pure/DIC for higher coupling efficiency and reduced racemization.

- Microwave Assistance: Perform reactions at 50°C for 10 minutes to accelerate kinetics.

- Protection Strategy: Introduce orthogonal protecting groups (e.g., Alloc for secondary amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.